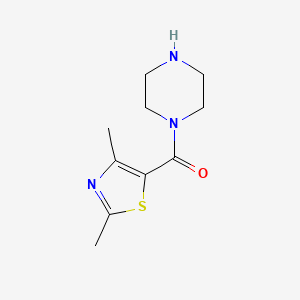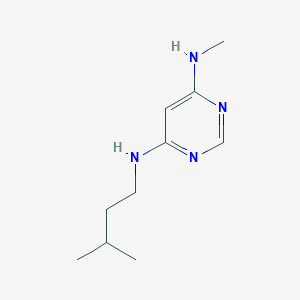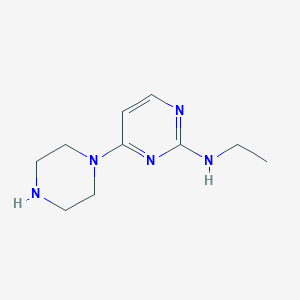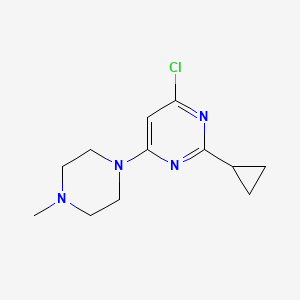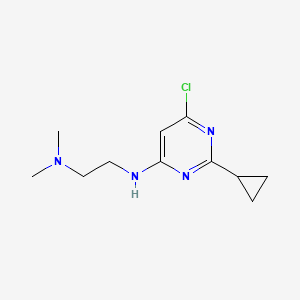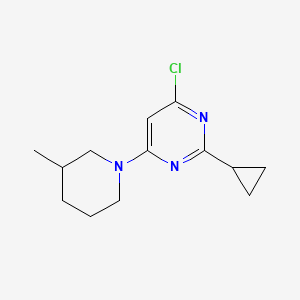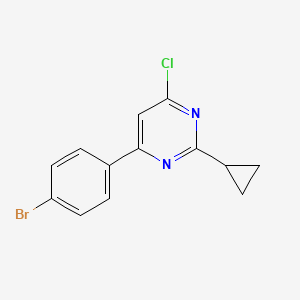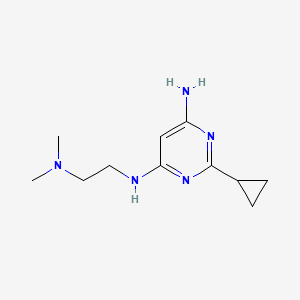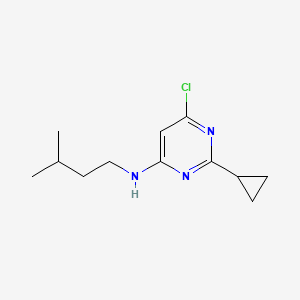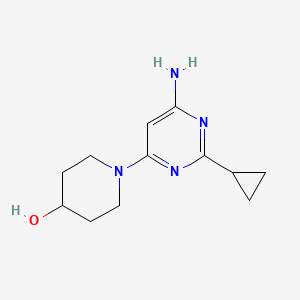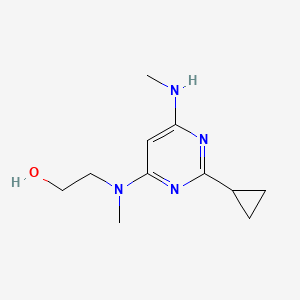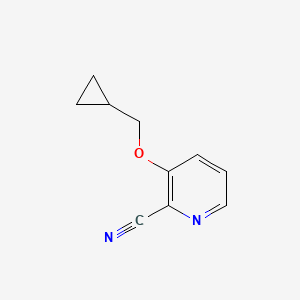![molecular formula C14H15N3OS B1470872 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide CAS No. 1428233-18-4](/img/structure/B1470872.png)
2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide
Overview
Description
“2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide” is a chemical compound with the molecular formula C14H13N3S . It has an average mass of 255.338 Da and a monoisotopic mass of 255.083023 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string:C1C2=C (CN1CC3=CC=CC=C3)SC (=C2C#N)N . This indicates that the molecule contains a thieno[2,3-c]pyrrole core, which is substituted with an amino group at the 2-position and a benzyl group at the 5-position . Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.34 . It also has a topological polar surface area of 81.3Ų, indicating its polarity . The compound has a rotatable bond count of 2 , which could influence its conformational flexibility.Scientific Research Applications
Antimicrobial Activity
One notable application of thieno[2,3-d]pyrimidine derivatives is their antimicrobial activity. A study by Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which showed significant antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa. These compounds were more active than reference drugs, indicating their potential as new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Antiproliferative Activity
Further exploring the thieno[2,3-b]pyridine derivatives, another study investigated their antiproliferative activity against the phospholipase C enzyme. The research by van Rensburg et al. (2017) highlighted the structure-activity relationships within these derivatives, finding that specific modifications could lead to compounds with greater antiproliferative activity. This underscores the importance of these compounds in cancer research and the development of anticancer drugs (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).
Novel Synthetic Approaches and Chemical Properties
The development of novel synthetic approaches and the exploration of chemical properties of thieno[2,3-d]pyrimidines and related compounds also represent significant areas of research. For instance, the study by Dyachenko et al. (2019) developed a new method for synthesizing functionalized thieno[2,3-b]pyridines, showcasing the versatility of these compounds in creating a variety of chemical structures with potential pharmacological applications (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).
properties
IUPAC Name |
2-amino-5-benzyl-4,6-dihydrothieno[2,3-c]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c15-13(18)12-10-7-17(8-11(10)19-14(12)16)6-9-4-2-1-3-5-9/h1-5H,6-8,16H2,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZZAYVNWDTYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)SC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



